molecular formula C28H28N2O2 B11041803 1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041803
M. Wt: 424.5 g/mol
InChI Key: CUDLBNWAEKYBED-UHFFFAOYSA-N
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Description

1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, followed by the construction of the quinoline moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases or conditions.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: shares similarities with other pyrrole and quinoline derivatives, which also have diverse applications in chemistry, biology, and medicine.

    Pyrrole derivatives: These compounds are known for their biological activity and are often used in drug development.

    Quinoline derivatives: These compounds have been extensively studied for their potential therapeutic applications, including as antimalarial and anticancer agents.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-acetyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C28H28N2O2/c1-15-12-20-16(2)14-28(5,6)30-26(20)21(13-15)23(27(30)32)24-22(18(4)31)17(3)29-25(24)19-10-8-7-9-11-19/h7-14,23,29H,1-6H3

InChI Key

CUDLBNWAEKYBED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2C4=C(NC(=C4C(=O)C)C)C5=CC=CC=C5)(C)C)C

Origin of Product

United States

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